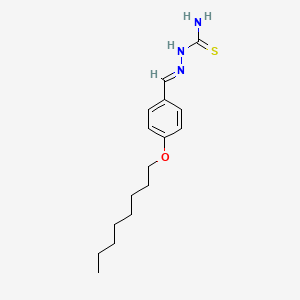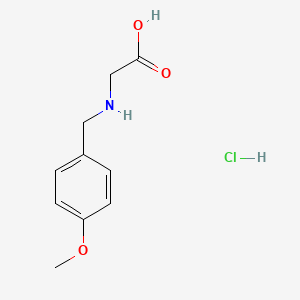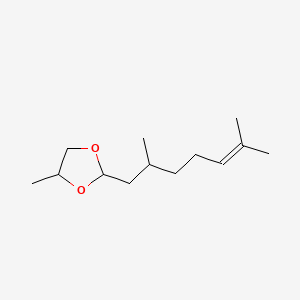
(2-Oxocyclohexyl)methyl acetate
Vue d'ensemble
Description
(2-Oxocyclohexyl)methyl acetate is an organic compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.208 g/mol . It is also known by other names such as acetic acid (2-oxo-cyclohexyl)-methyl ester and acetic acid (2-ketocyclohexyl)methyl ester . This compound is characterized by its unique structure, which includes a cyclohexane ring with a ketone group and an acetate ester group.
Applications De Recherche Scientifique
(2-Oxocyclohexyl)methyl acetate has diverse applications in scientific research, including:
Safety and Hazards
“(2-Oxocyclohexyl)methyl acetate” is a flammable liquid and vapor. It is harmful if swallowed . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. It is recommended to use only non-sparking tools and to take precautionary measures against static discharge .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-oxocyclohexyl)methyl acetate typically involves the esterification of (2-oxocyclohexyl)methanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Oxocyclohexyl)methyl acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (2-Oxocyclohexyl)acetic acid.
Reduction: (2-Hydroxycyclohexyl)methyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (2-oxocyclohexyl)methyl acetate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes . The presence of the ketone and ester functional groups allows it to participate in various biochemical reactions, modulating cellular functions and pathways .
Comparaison Avec Des Composés Similaires
- Cyclohexaneacetic acid, 2-oxo-, methyl ester
- Methyl (2-oxocyclohexyl)acetate
- Acetic acid (2-oxo-cyclohexyl)-methyl ester
Comparison: (2-Oxocyclohexyl)methyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in various research and industrial contexts .
Propriétés
IUPAC Name |
(2-oxocyclohexyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFWAPMLTMNZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322618 | |
| Record name | (2-oxocyclohexyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-52-9 | |
| Record name | NSC401679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-oxocyclohexyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine](/img/structure/B1660286.png)

![[(Z)-1-(4-methylphenyl)ethylideneamino]thiourea](/img/structure/B1660288.png)
